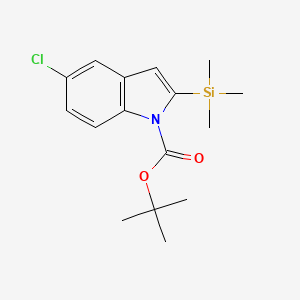
1-Boc-5-chloro-2-trimethylsilanyl-indole
Übersicht
Beschreibung
1-Boc-5-chloro-2-trimethylsilanyl-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 5-position, and a trimethylsilyl group at the 2-position of the indole ring. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-Boc-5-chloro-2-trimethylsilanyl-indole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Protection: The indole nitrogen is protected using a Boc group to prevent unwanted reactions.
Chlorination: The 5-position of the indole ring is selectively chlorinated using reagents like N-chlorosuccinimide (NCS).
Silylation: The 2-position is functionalized with a trimethylsilyl group using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Boc-5-chloro-2-trimethylsilanyl-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be replaced with other nucleophiles under suitable conditions.
Deprotection: The Boc group can be removed using acidic conditions, revealing the free indole nitrogen.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction, depending on the reagents used.
Common reagents include acids for deprotection, bases for silylation, and oxidizing or reducing agents for modifying the indole ring. Major products formed depend on the specific reactions and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-chloro-2-trimethylsilanyl-indole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Researchers use it to study indole-based biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Boc-5-chloro-2-trimethylsilanyl-indole involves its interaction with molecular targets through its indole core. The Boc group provides stability during reactions, while the trimethylsilyl group enhances solubility and reactivity. The chlorine atom can participate in electrophilic substitution reactions, facilitating the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Boc-5-chloro-2-trimethylsilanyl-indole can be compared with other indole derivatives such as:
1-Boc-5-bromo-2-trimethylsilanyl-indole: Similar structure but with a bromine atom instead of chlorine.
1-Boc-5-chloro-2-trimethylsilyl-pyrrole: A pyrrole analog with similar functional groups.
1-Boc-5-chloro-2-trimethylsilanyl-tryptamine: A tryptamine derivative with an additional amino group.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Eigenschaften
IUPAC Name |
tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDQXSZSDABDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C=C1[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448583 | |
| Record name | 1-boc-5-chloro-2-trimethylsilanyl-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-16-0 | |
| Record name | 1-boc-5-chloro-2-trimethylsilanyl-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



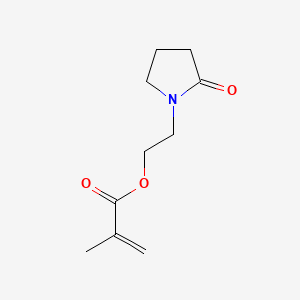

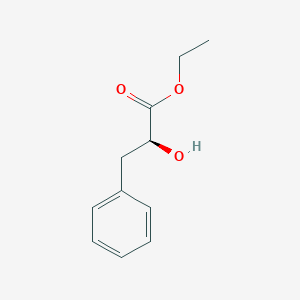
![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)
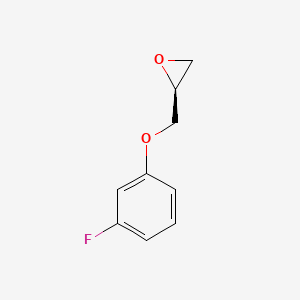
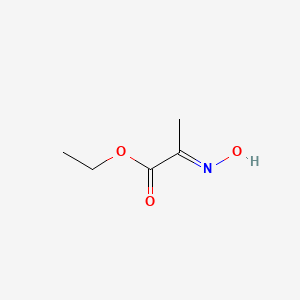
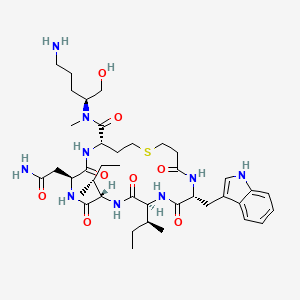

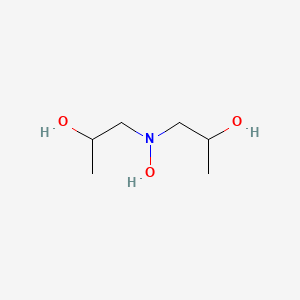
![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)
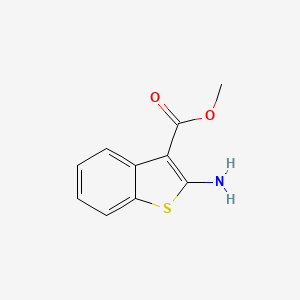

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)
